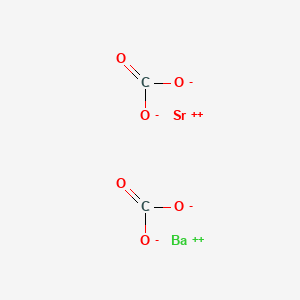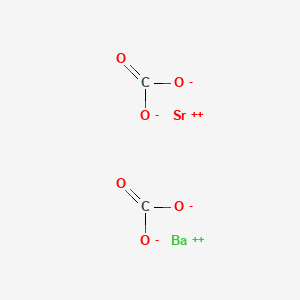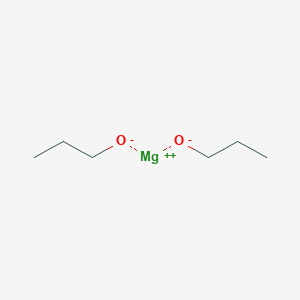
Magnesium n-propoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium n-propoxide is an organometallic compound with the chemical formula C6H14MgO2. It is a white, hygroscopic solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as a catalyst or reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium n-propoxide can be synthesized through the reaction of magnesium with n-propanol. The process typically involves heating magnesium turnings in n-propanol under reflux conditions until the reaction is complete. The reaction can be represented as follows: [ \text{Mg} + 2 \text{C3H7OH} \rightarrow \text{Mg(OCH2CH2CH3)2} + \text{H2} ]
Industrial Production Methods: Industrial production of this compound often involves the use of magnesium methoxide as an intermediate. Magnesium methoxide is first synthesized by reacting magnesium with methanol. The resulting magnesium methoxide is then reacted with n-propanol to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium n-propoxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halides to form alkoxides.
Hydrolysis: It reacts with water to form magnesium hydroxide and n-propanol.
Alcoholysis: It can react with other alcohols to form different magnesium alkoxides.
Common Reagents and Conditions:
Halides: Used in substitution reactions.
Water: Used in hydrolysis reactions.
Alcohols: Used in alcoholysis reactions.
Major Products Formed:
Magnesium Hydroxide: Formed during hydrolysis.
Different Magnesium Alkoxides: Formed during alcoholysis.
Scientific Research Applications
Magnesium n-propoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Utilized in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug synthesis and delivery.
Industry: Employed in the production of coatings, ceramics, and other materials
Mechanism of Action
The mechanism by which magnesium n-propoxide exerts its effects involves its ability to act as a Lewis base. It can donate electron pairs to electrophilic species, facilitating various chemical reactions. The compound’s reactivity is attributed to the presence of the magnesium-oxygen bond, which can interact with other molecules to form new products .
Comparison with Similar Compounds
Magnesium Methoxide: Similar in structure but uses methanol instead of n-propanol.
Magnesium Ethoxide: Uses ethanol instead of n-propanol.
Magnesium Butoxide: Uses butanol instead of n-propanol
Uniqueness: Magnesium n-propoxide is unique due to its specific reactivity with n-propanol, which can lead to different reaction pathways and products compared to its analogs. Its specific applications in organic synthesis and industrial processes also set it apart from other magnesium alkoxides.
Properties
Molecular Formula |
C6H14MgO2 |
|---|---|
Molecular Weight |
142.48 g/mol |
IUPAC Name |
magnesium;propan-1-olate |
InChI |
InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI Key |
WNJYXPXGUGOGBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[O-].CCC[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


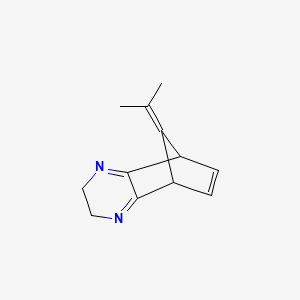

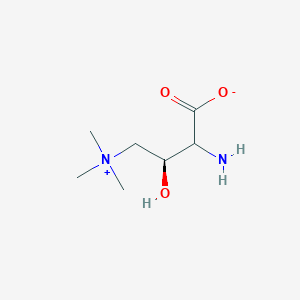
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
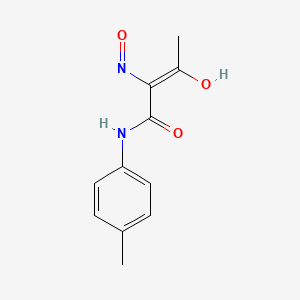
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
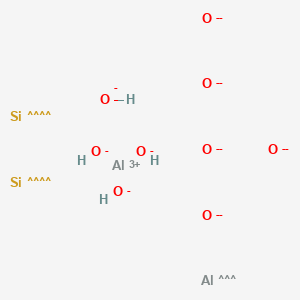
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
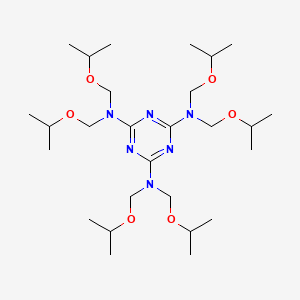

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
